3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a halogenated pyrazolo-pyrimidine derivative with a fused bicyclic core. Its molecular formula is C₅HBrCl₂N₄O, and molecular weight is 267.9 g/mol . The compound features a bromo substituent at position 3, chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl (THP) group at position 1. This THP group serves as a protecting moiety, enhancing solubility and modulating steric effects . The compound is primarily utilized in medicinal chemistry research, particularly as a kinase inhibitor precursor, and is available commercially for laboratory use (e.g., GLPBIO Catalog No. GF31382) .
Properties
Molecular Formula |
C10H9BrCl2N4O |
|---|---|
Molecular Weight |
352.01 g/mol |
IUPAC Name |
3-bromo-4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H9BrCl2N4O/c11-7-6-8(12)14-10(13)15-9(6)17(16-7)5-3-1-2-4-18-5/h5H,1-4H2 |
InChI Key |
PEKXWXTWRGQFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC(=N3)Cl)Cl)C(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Scaffold Preparation
The key starting material for the synthesis is 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 944902-17-4), a commercially available compound with molecular formula C5HBrCl2N4 and molecular weight 267.90 g/mol. This compound serves as the core scaffold for further functionalization.
Protection of the Pyrazolo[3,4-d]pyrimidine Nitrogen
To enable selective substitution reactions, the nitrogen at position 1 of the pyrazolo[3,4-d]pyrimidine ring is protected using a tetrahydro-2H-pyran-2-yl (THP) group . This protection is typically achieved by treating the pyrazolo[3,4-d]pyrimidine with an appropriate THP donor reagent under acidic conditions, forming the 1-(tetrahydro-2H-pyran-2-yl) derivative.
This protection step is crucial to:
- Prevent unwanted side reactions at the nitrogen site.
- Facilitate selective displacement of halogens at other positions on the ring.
Selective Halogen Displacement
The 4-chloro substituent on the pyrazolo[3,4-d]pyrimidine ring is selectively displaced by nucleophiles such as sodium methoxide or amines. The displacement proceeds under controlled conditions, often at moderate temperatures (e.g., 0 °C to 90 °C) in solvents like isopropanol or dichloroethane/acetonitrile mixtures.
- Sodium methoxide displacement : The 4-chloro group is replaced by methoxy to give 4-methoxy derivatives.
- Amine displacement : Subsequent displacement of the 4-chloro or 6-chloro positions with various amines yields substituted derivatives.
The selective displacement is facilitated by the electronic environment of the ring and the steric hindrance provided by the THP protection.
Halogenation and Bromination
The bromine at position 3 is introduced or maintained by bromination using reagents such as N-bromosuccinimide (NBS) under mild conditions (0 °C, short reaction times). This step ensures the presence of the 3-bromo substituent essential for further cross-coupling reactions.
Cross-Coupling Reactions
The brominated intermediate allows for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald–Hartwig couplings to introduce various aryl or amine substituents at position 3 or 4 after displacement of chlorines. Typical catalysts include Pd(dppf)Cl2, Pd2(dba)3 with ligands like XantPhos or RuPhos, and bases such as K2CO3 or potassium hexamethyldisilazide.
Deprotection of the THP Group
After the desired substitutions are installed, the THP protecting group is removed under acidic aqueous conditions (e.g., 4N HCl in THF at room temperature), regenerating the free nitrogen at position 1.
3 Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Starting material | Commercial 3-bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | Core scaffold |
| 2 | Nitrogen protection | THP donor reagent, acidic conditions | Protect N-1 as tetrahydro-2H-pyran-2-yl group |
| 3 | Selective halogen displacement | Sodium methoxide or amines, 0–90 °C, solvents like i-PrOH or DCE/MeCN | Replace 4-chloro selectively with nucleophiles |
| 4 | Bromination | N-Bromosuccinimide (NBS), 0 °C, short time | Introduce/maintain 3-bromo substituent |
| 5 | Cross-coupling | Pd catalysts (Pd(dppf)Cl2, Pd2(dba)3), ligands (XantPhos, RuPhos), bases (K2CO3, KHMDS) | Install aryl or amine substituents |
| 6 | Deprotection | Aqueous HCl (4N), THF, room temperature | Remove THP protecting group, regenerate N-1 |
4 Detailed Research Findings
- The THP protection strategy is preferred over other protecting groups (e.g., SEM) for its balance of stability during substitution and ease of removal.
- Selective displacement of the 4-chloro substituent is highly efficient with sodium methoxide, achieving yields up to 92% in short reaction times (15 minutes at 0 °C).
- Buchwald–Hartwig amination using RuPhos and tris(dibenzylideneacetone)dipalladium(0) with potassium hexamethyldisilazide base provides improved yields for challenging amine substitutions.
- The synthetic route allows for the generation of diverse derivatives by varying the nucleophiles and cross-coupling partners, enabling structure-activity relationship studies in medicinal chemistry.
- The overall synthetic sequence is amenable to scale-up and has been applied in preclinical drug development contexts targeting kinase inhibition.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization: The presence of the tetrahydropyran group allows for cyclization reactions, forming additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine Derivatives
- Key Difference : The fusion position of the pyrazole ring with the pyrimidine/pyridine ring.
- 3-Bromo-4,6-dichloro-1-THP-pyrazolo[3,4-d]pyrimidine : The pyrazole is fused to the pyrimidine at positions 3 and 4 (d-site), creating a planar, electron-deficient core .
- 4-Bromo-3-iodo-1-THP-pyrazolo[3,4-b]pyridine (CAS 1416712-50-9): The pyrazole is fused to the pyridine at positions 3 and 4 (b-site), altering electronic distribution and steric accessibility .
- Impact : Pyrazolo[3,4-d]pyrimidines exhibit higher kinase inhibition potency due to stronger hydrogen-bonding interactions with ATP-binding pockets .
Halogen Substituents
R3 Region Modifications
| Compound | R3 Group | Activity Change |
|---|---|---|
| 7_2d10 | Tetrahydrofuran | Decreased potency |
| 7_2d11 | Phenyl | Toxicity observed |
| Target Compound | THP | Balanced solubility and activity |
- THP Group : Improves aqueous solubility compared to phenyl or furan derivatives while maintaining steric compatibility with enzyme pockets .
Physical-Chemical Properties
Biological Activity
3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure incorporates bromine and chlorine atoms along with a tetrahydropyran moiety, which enhances its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various studies, and its potential as a therapeutic agent.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrCl2N4O |
| Molecular Weight | 352.01 g/mol |
| IUPAC Name | 3-bromo-4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine |
| InChI Key | PEKXWXTWRGQFNS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is believed to modulate enzyme activities and receptor functions through binding interactions that alter cellular signaling pathways. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Testing : In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit enhanced cytotoxicity against various cancer cell lines. The compound showed IC50 values ranging from 28.8 to 124.6 µM against neoplastic cell lines .
- Molecular Docking Studies : Docking studies indicated that this compound binds effectively to key proteins involved in carcinogenic pathways. The binding energies suggest strong interactions with kinases such as EGFR and MEK1, which are crucial targets in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary research indicates that the compound exhibits activity against a range of bacterial strains. The halogenated structure may enhance its ability to penetrate microbial membranes and disrupt cellular processes .
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Anticancer Efficacy : A study involving the synthesis of novel derivatives showed that modifications to the pyrazolo[3,4-d]pyrimidine core significantly increased cytotoxic effects against colorectal cancer cells (HT-29) . These findings underscore the importance of structural variations in enhancing therapeutic efficacy.
- Kinase Inhibition Profiles : Research focusing on kinase inhibition revealed that the compound effectively inhibits receptor tyrosine kinases associated with various cancers. This inhibition could lead to reduced tumor growth and improved patient outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
